

An In-depth Technical Guide to 1,5-Dibromopent-2-ene

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Compound of Interest

Compound Name: 1,5-Dibromopent-2-ene

Cat. No.: B15468393

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **1,5-Dibromopent-2-ene** is limited. This guide compiles the available data and provides theoretical protocols based on general organic chemistry principles. No specific experimental data, detailed protocols, or biological activity associated with this compound have been reported in the reviewed literature.

Chemical Identifiers and Properties

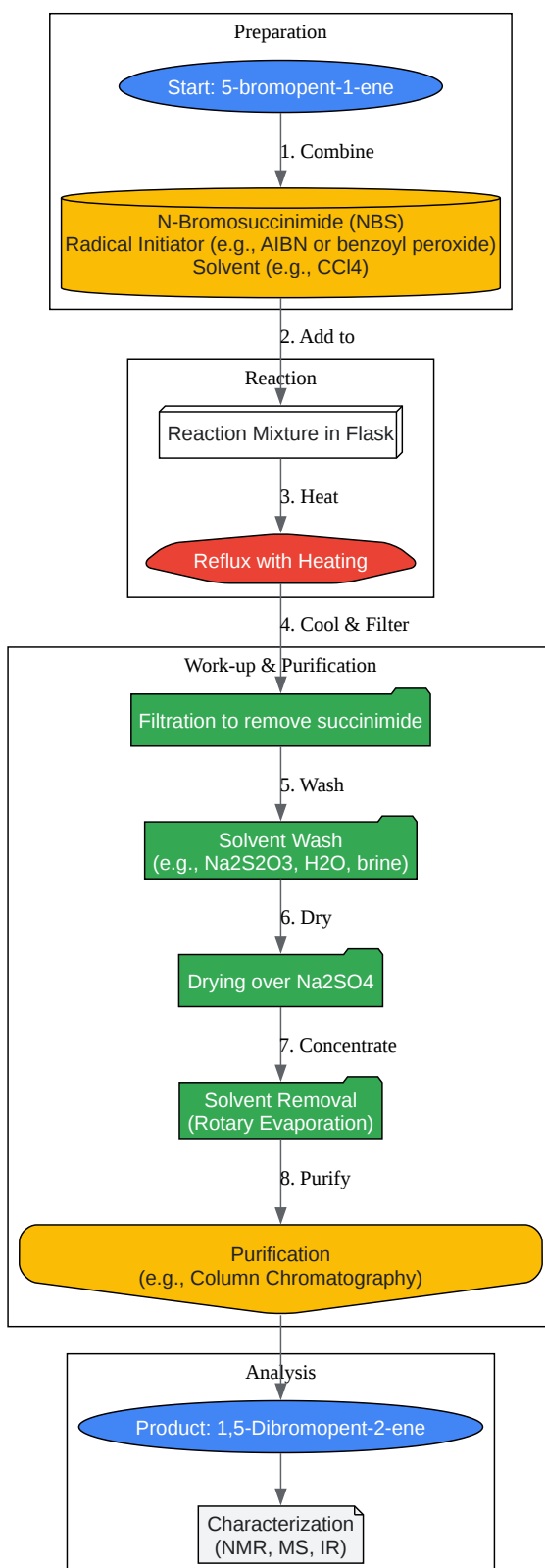
1,5-Dibromopent-2-ene is a halogenated alkene. Its primary identifiers and computed physicochemical properties are summarized below.

Identifier	Value	Reference
CAS Number	53799-53-4	[1]
IUPAC Name	1,5-dibromopent-2-ene	[1]
Molecular Formula	C5H8Br2	[1]
Molecular Weight	227.92 g/mol	[1]
InChI	InChI=1S/C5H8Br2/c6-4-2-1-3-5-7/h1-2H,3-5H2	[1]
InChIKey	ZHYLRWJRBHIUJG-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C(CBr)C=CCBr</chem>	[1]
Computed XLogP3	2.5	[1]
Computed Hydrogen Bond Donor Count	0	[1]
Computed Hydrogen Bond Acceptor Count	0	[1]
Computed Rotatable Bond Count	3	[1]

Potential Synthetic Approach (Theoretical)

While no specific synthesis protocol for **1,5-Dibromopent-2-ene** has been found in the literature, a plausible method could involve the allylic bromination of a suitable precursor, such as 5-bromopent-1-ene. A generalized workflow for such a synthesis is proposed below. This is a hypothetical protocol and would require optimization and experimental validation.

Experimental Workflow: Hypothetical Synthesis



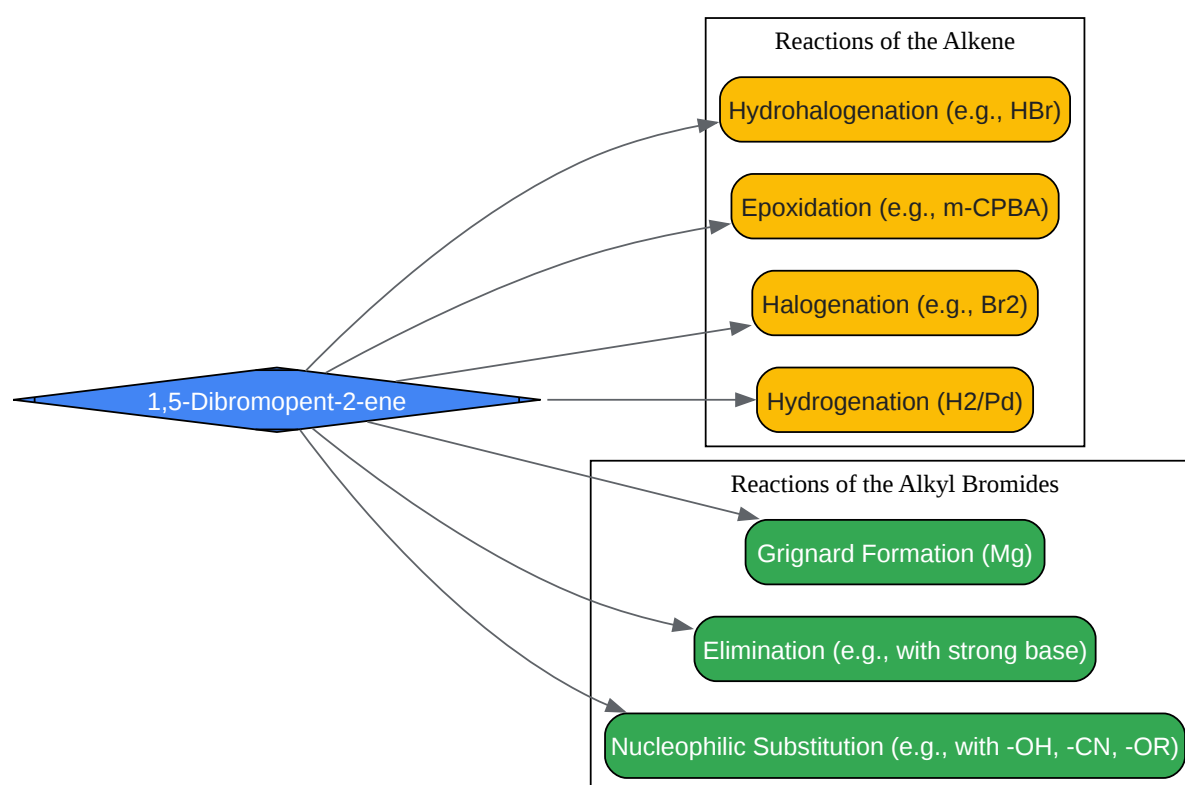
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A potential, theoretical workflow for the synthesis of **1,5-Dibromopent-2-ene**.

Reactivity and Potential Applications (Theoretical)

As a bifunctional molecule, **1,5-Dibromopent-2-ene** possesses two reactive sites: the carbon-carbon double bond and the two carbon-bromine bonds.

Logical Relationship of Potential Reactions



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Potential reaction pathways for **1,5-Dibromopent-2-ene**.

Biological Activity and Drug Development Potential

There is currently no publicly available information regarding the biological activity of **1,5-Dibromopent-2-ene**. Consequently, its potential for drug development is unknown. Compounds with similar structural motifs (e.g., bifunctional alkylating agents) can exhibit cytotoxicity, but this is purely speculative for this specific molecule. No signaling pathway data exists for this compound.

Conclusion

1,5-Dibromopent-2-ene is a chemical entity with established identifiers but a notable absence of detailed characterization in accessible scientific literature. The information presented in this guide is based on computational data and theoretical chemical principles. Researchers interested in this compound would need to perform de novo synthesis, purification, and characterization. Furthermore, any investigation into its biological effects would be breaking new ground.

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References

- 1. 1,5-Dibromopent-2-ene | C₅H₈Br₂ | CID 54548048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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